7-Fluoro-1H-indazole-3-carbonyl chloride
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Overview
Description
1H-Indazole-3-carbonyl chloride, 7-fluoro- is a fluorinated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-carbonyl chloride, 7-fluoro- can be synthesized through various methods. One common approach involves the reaction of 7-fluoroindazole with thionyl chloride, resulting in the formation of the carbonyl chloride derivative. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 1H-Indazole-3-carbonyl chloride, 7-fluoro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-3-carbonyl chloride, 7-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate), solvent (water), elevated temperature.
Major Products Formed:
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Scientific Research Applications
1H-Indazole-3-carbonyl chloride, 7-fluoro- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carbonyl chloride, 7-fluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects .
Comparison with Similar Compounds
- 1H-Indazole-3-carbonyl chloride
- 7-Fluoroindazole
- 1H-Indazole-3-carboxylic acid chloride
Comparison: 1H-Indazole-3-carbonyl chloride, 7-fluoro- is unique due to the presence of both the carbonyl chloride and fluorine substituents. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
7-fluoro-2H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8(13)7-4-2-1-3-5(10)6(4)11-12-7/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFFXKEZUKNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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